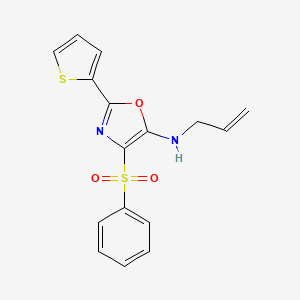

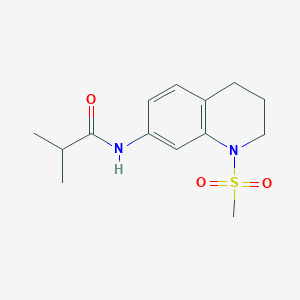

N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine, also known as AT-101, is a small molecule inhibitor of Bcl-2 family proteins. It has been studied extensively for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis, Characterization, and Cytotoxicity Evaluation A study focused on the synthesis, characterization, and cytotoxicity evaluation of new heterocyclic compounds, including those with oxazole rings containing a 4-(phenylsulfonyl)phenyl moiety. The compounds were synthesized from phenylalanine derivatives and characterized using various spectral methods. Their purity was determined through RP-HPLC, and their toxicological profiles were assessed using the Daphnia magna bioassay, indicating potential therapeutic applications (Apostol et al., 2019).

Chemical Synthesis Techniques

Methodology for Preparing 2,5-Disubstituted-1,3-Oxazoles Research into the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole highlighted its utility in generating a C-5 carbanion, reactive with various electrophiles. This methodology facilitates the synthesis of 5-iodo- and 5-tri-n-butylstannyl oxazoles, enabling cross-coupling reactions and nucleophilic displacement for producing 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Biological Activity Studies

Antagonistic Effects on Serotonin 5-HT6 Receptors A set of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and tested for their binding affinity and inhibitory function on serotonin 5-HT6 receptors. The compounds showed selective ligand activity, with notable examples exhibiting significant potency in both radioligand binding assays and functional cellular assays (Ivachtchenko et al., 2010).

Structural Analysis

Study of Structural Properties Using Spectroscopy and X-ray Crystallography The structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine was investigated using NMR spectroscopy and X-ray diffraction. This compound was found to exist in an exo-amino tautomeric form in the solid state, exhibiting polar ribbons in its crystal structure, offering insights into its molecular configuration and potential interactions (Strzemecka & Urbańczyk-Lipkowska, 2010).

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-10-17-15-16(18-14(21-15)13-9-6-11-22-13)23(19,20)12-7-4-3-5-8-12/h2-9,11,17H,1,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWIPUDKPNKCSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332577 |

Source

|

| Record name | 4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

627833-17-4 |

Source

|

| Record name | 4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)

![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)

![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)

![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)

![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)